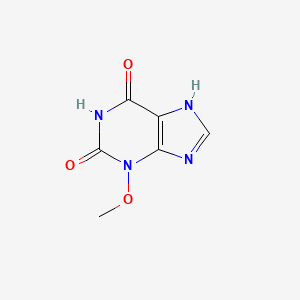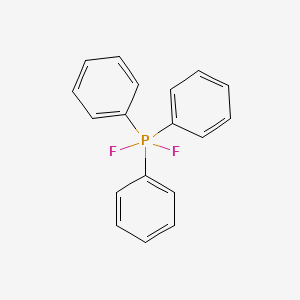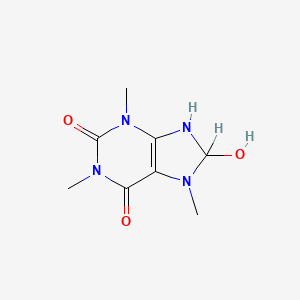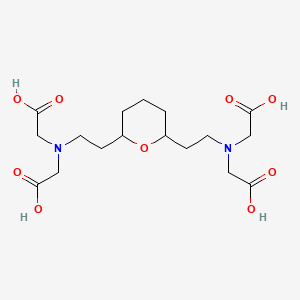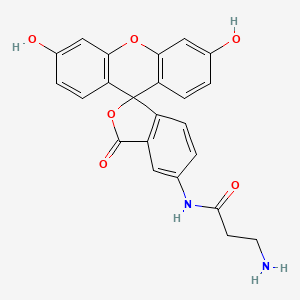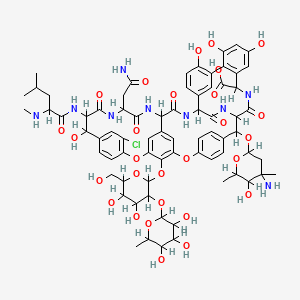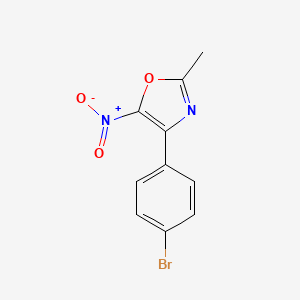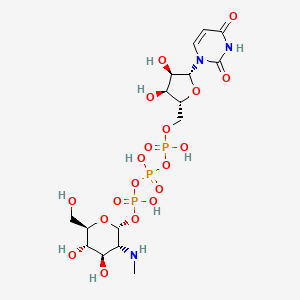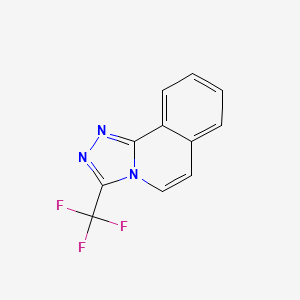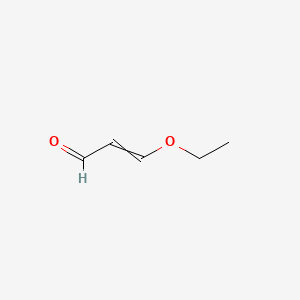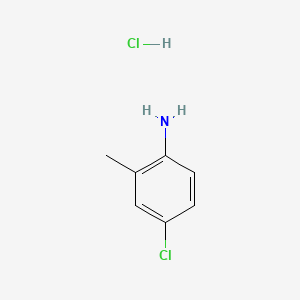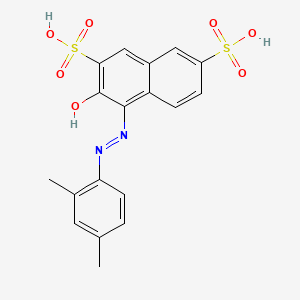
Dioscoretine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioscoretine involves the extraction from Dioscorea species. The process typically includes drying the plant material in a cool place to preserve the highest diosgenin content, which is a precursor for this compound . The extraction method involves using a solvent system to isolate the compound, followed by purification steps to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with ongoing studies to optimize extraction methods and improve yield. The focus is on developing cost-effective and efficient processes that can be scaled up for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
Dioscoretine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound.
Applications De Recherche Scientifique
Dioscoretine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential as an anti-diabetic agent due to its hypoglycemic properties.
Mécanisme D'action
The mechanism of action of dioscoretine involves its interaction with specific molecular targets and pathways. It is known to modulate key signaling pathways related to glucose metabolism, thereby exerting its hypoglycemic effects. The compound may also interact with receptors involved in insulin signaling, enhancing glucose uptake and utilization in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diosgenin: A steroidal saponin found in Dioscorea species, known for its anti-inflammatory and anti-cancer properties.
Dioscorin: A protein with antioxidant properties, also found in yams.
Dioscin: Another saponin with potential anti-tumor and anti-inflammatory effects.
Uniqueness of Dioscoretine
This compound is unique due to its specific hypoglycemic activity, which makes it a promising candidate for the development of anti-diabetic medications. Unlike other compounds in the Dioscorea genus, this compound has shown significant potential in lowering blood sugar levels, making it a valuable addition to the arsenal of natural compounds used in diabetes management .
Propriétés
Numéro CAS |
128637-87-6 |
|---|---|
Formule moléculaire |
C13H23NO3 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
4-(5-hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-5-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H23NO3/c1-9(5-12(15)16)6-13(17)7-11-4-3-10(13)8-14(11)2/h9-11,17H,3-8H2,1-2H3,(H,15,16) |
Clé InChI |
YWVYEZNFPRWGMM-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)CC1(CC2CCC1CN2C)O |
SMILES isomérique |
C[C@H](CC(=O)O)CC1(C[C@H]2CC[C@@H]1CN2C)O |
SMILES canonique |
CC(CC(=O)O)CC1(CC2CCC1CN2C)O |
Synonymes |
dioscoretine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


